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Compound of Interest

Compound Name: NPEC-caged-(S)-AMPA

Cat. No.: B560274 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive overview and comparison of caged compounds used to study α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document summarizes key

quantitative data, details experimental protocols, and visualizes relevant biological and

experimental workflows to aid in the selection and application of these powerful research tools.

Caged compounds are photosensitive molecules that are biologically inert until activated by

light. This property allows for the precise spatial and temporal control of the release of bioactive

molecules, such as neurotransmitters, making them invaluable for studying dynamic processes

in neuroscience, including the function of AMPA receptors. This guide focuses on caged

compounds designed to interact with AMPA receptors, primarily caged glutamate as an agonist

and various caged antagonists.

Comparison of Caged AMPA Receptor Agonists
The most common approach to activating AMPA receptors with light is through the use of

caged glutamate. Several generations of these compounds have been developed, each with

improved photophysical properties. The following table summarizes the key quantitative data

for some of the most widely used caged glutamate compounds.
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MNI-Glu 340[1] 0.08[1] 4,500[1] 730[1] 0.06[1]

Widely

used,

commercial

ly

available,

well-

characteriz

ed.

However, it

can act as

a GABA-A

receptor

antagonist

at

concentrati

ons used

for two-

photon

uncaging.

CDNI-Glu 330 0.50 6,400 720 0.06

High

quantum

yield,

leading to

efficient

glutamate

release.

MDNI-Glu 350 0.47 8,600 730 0.06 High

quantum

yield and

good two-
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photon

sensitivity.

DEAC450-

Glu
450 0.39 43,000 900 0.50

Red-shifted

absorption

maximum,

enabling

two-color

uncaging

experiment

s in

combinatio

n with UV-

sensitive

cages.

RuBi-Glu 450 0.13 5,600 800 0.14

Visible light

uncaging,

compatible

with two-

photon

excitation.

GM (Goppert-Mayer units): 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

Comparison of Caged AMPA Receptor Antagonists
Caged antagonists allow for the rapid and localized blockade of AMPA receptor function. Both

competitive and non-competitive antagonists have been caged.
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Compound Type Example
Mechanism of
Action

Key Features &
Considerations

Competitive MNI-caged γ-DGG

Competes with

glutamate for the

agonist binding site.

γ-D-glutamyl-glycine

(γ-DGG) is a fast-

equilibrating

antagonist. MNI-

caged γ-DGG allows

for the investigation of

transmitter dynamics

at the synapse.

Non-competitive Caged GYKI 52466

Binds to an allosteric

site on the AMPA

receptor to inhibit

channel function.

GYKI 52466 and

related 2,3-

benzodiazepines are

selective non-

competitive AMPA

receptor antagonists.

Caging these

compounds would

allow for precise

temporal control of

non-competitive

inhibition.

Experimental Protocols
Two-Photon Glutamate Uncaging Combined with Whole-
Cell Patch-Clamp Recording
This protocol describes the procedure for stimulating individual dendritic spines with two-photon

uncaging of glutamate while recording the postsynaptic response using whole-cell patch-clamp.

Materials:

Acute brain slices (e.g., hippocampus or cortex)

Artificial cerebrospinal fluid (ACSF)
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Caged glutamate compound (e.g., MNI-Glu)

Two-photon microscope with a Ti:sapphire laser

Patch-clamp amplifier and recording equipment

Pipettes for whole-cell recording filled with internal solution containing a fluorescent dye

(e.g., Alexa Fluor 594) to visualize cell morphology.

Procedure:

Slice Preparation: Prepare acute brain slices (300 µm thick) from the brain region of interest.

Incubation: Incubate slices in ACSF for at least 1 hour before recording.

Caged Compound Application: Bath-apply the caged glutamate compound (e.g., 0.2 mM

MNI-caged glutamate) to the recording chamber.

Cell Identification and Patching: Identify a target neuron under the microscope. Establish a

whole-cell patch-clamp recording from the neuron.

Dendrite and Spine Visualization: Fill the neuron with a fluorescent dye through the patch

pipette to visualize its dendritic arbor and individual spines using two-photon imaging.

Two-Photon Uncaging:

Tune the Ti:sapphire laser to the two-photon excitation maximum of the caged compound

(e.g., ~720 nm for MNI-Glu).

Focus the laser beam to a small spot on the head of a dendritic spine.

Deliver a short laser pulse (e.g., 0.5-2 ms) to uncage glutamate.

Data Acquisition: Record the excitatory postsynaptic current (EPSC) or potential (EPSP)

evoked by the uncaged glutamate using the patch-clamp amplifier.

Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded synaptic

responses.
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Mapping Synaptic Circuits with Caged Glutamate
This protocol outlines a method for mapping the spatial distribution of synaptic inputs onto a

neuron using laser scanning photostimulation with caged glutamate.

Materials:

Acute brain slices

ACSF containing a caged glutamate compound (e.g., MNI-Glu)

UV laser or a two-photon laser for uncaging

Scanning system (e.g., galvanometer-based mirrors)

Whole-cell patch-clamp setup

Data acquisition and analysis software

Procedure:

Slice and Recording Setup: Prepare brain slices and establish a whole-cell recording from a

neuron of interest as described in the previous protocol.

Photostimulation Grid: Define a grid of stimulation points covering the area of interest around

the recorded neuron.

Sequential Photostimulation: Sequentially deliver brief pulses of light to each point in the grid

to uncage glutamate.

Recording Synaptic Responses: For each stimulation point, record the synaptic currents in

the patched neuron.

Map Generation: Create a map of synaptic inputs by plotting the amplitude of the synaptic

response as a function of the stimulation location.

Analysis: Analyze the spatial pattern of inputs to determine the organization of the local

circuit.
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Mandatory Visualizations
AMPA Receptor Trafficking Pathway
The following diagram illustrates the key steps in the trafficking of AMPA receptors to and from

the postsynaptic membrane, a fundamental process in synaptic plasticity.
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Caption: AMPA receptor trafficking pathway.

Experimental Workflow for Mapping Neuronal Circuits
This diagram outlines the logical flow of an experiment designed to map synaptic connections

using caged glutamate photostimulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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